An In-Depth Technical Guide to 2,6-Lutidine-¹⁵N: A Senior Application Scientist's Perspective
An In-Depth Technical Guide to 2,6-Lutidine-¹⁵N: A Senior Application Scientist's Perspective
Introduction: The Strategic Value of Stable Isotope Labeling in Advanced Research
In the landscape of modern drug discovery, proteomics, and mechanistic organic chemistry, the demand for analytical precision is absolute. Standard analytical methods often fall short when faced with the complexities of biological matrices or intricate reaction pathways. This is where stable isotope labeling (SIL) emerges as a transformative strategy. By replacing an atom in a molecule with its heavier, non-radioactive isotope, we create a chemical twin that is physically distinguishable by mass-sensitive and nuclear-spin-sensitive instruments.
Among the most powerful isotopes for this purpose is Nitrogen-15 (¹⁵N). Unlike the abundant and quadrupolar ¹⁴N nucleus, ¹⁵N possesses a nuclear spin of ½, a property that makes it ideal for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, yielding sharp signals and enabling the detailed structural elucidation of nitrogen-containing compounds.[1] This guide focuses on a particularly valuable ¹⁵N-labeled molecule: 2,6-Lutidine-¹⁵N . Unlabeled 2,6-lutidine is widely used in organic synthesis as a sterically hindered, non-nucleophilic base.[2] Its ¹⁵N-labeled isotopolog, however, transcends this role, becoming a sophisticated probe for advanced analytical applications, from clarifying reaction mechanisms to serving as a gold-standard internal standard in quantitative bioanalysis.[3][4]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2,6-Lutidine-¹⁵N, grounded in both theoretical principles and field-proven applications.
Part 1: Core Physicochemical Identity and Synthesis
Accurate identification is the bedrock of scientific integrity. 2,6-Lutidine-¹⁵N is defined by a unique set of identifiers that distinguish it from its unlabeled counterpart and other isomers.
Key Identifiers and Properties
The introduction of a ¹⁵N atom results in a precise mass shift, which is the fundamental principle behind its use in mass spectrometry.
| Property | Value | Source |
| Chemical Name | 2,6-Dimethylpyridine-¹⁵N | [5][6] |
| Synonyms | α,α′-Dimethylpyridine-¹⁵N; α,α′-Lutidine-¹⁵N | [5][6] |
| CAS Number | 1330198-31-6 | [5][6][7] |
| Molecular Formula | C₇H₉¹⁵N | [5][7] |
| Molecular Weight | 108.15 g/mol | [5][7] |
| Unlabeled MW | 107.15 g/mol | [2] |
| Mass Difference | +1.00 Da | - |
| Isotopic Purity | Typically >98% | (Assumed) |
| Appearance | Colorless oily liquid | [2] |
Principles of Synthesis and Isotopic Incorporation
The synthesis of unlabeled 2,6-lutidine is typically achieved industrially via a condensation reaction involving formaldehyde, acetone, and ammonia.[8] However, incorporating the ¹⁵N isotope requires a more specialized approach. While a de novo synthesis starting from a ¹⁵N-labeled ammonia source is possible, modern methods for labeling existing pyridine rings offer greater flexibility, particularly for complex molecules.
A state-of-the-art strategy involves a ring-opening and ring-closing sequence. This process allows for the direct exchange of the ¹⁴N atom within a pre-formed pyridine ring for a ¹⁵N atom.
-
Activation & Ring Opening : The pyridine nitrogen is activated, making the ring susceptible to nucleophilic attack. This leads to the formation of a linear Zincke imine intermediate.
-
Nitrogen Exchange & Ring Closure : The intermediate is then treated with a ¹⁵N source, such as ¹⁵NH₄Cl. The labeled nitrogen displaces the original nitrogen and subsequent cyclization regenerates the aromatic pyridine ring, now containing the ¹⁵N isotope with high efficiency (>95% incorporation is common).[9]
This late-stage labeling technique is invaluable as it allows for the isotopic labeling of complex, drug-like molecules without having to redesign a multi-step synthesis from scratch.[3][9]
Part 2: Advanced Applications in Research & Development
The true value of 2,6-Lutidine-¹⁵N lies in its application. The presence of the ¹⁵N atom unlocks advanced analytical capabilities in both NMR spectroscopy and mass spectrometry.
High-Resolution NMR Spectroscopy
Nitrogen-15 NMR is a powerful, albeit less common, technique for investigating nitrogen-containing heterocycles.[1] The incorporation of a ¹⁵N label dramatically enhances its utility.
-
Structural Verification : The measurement of ¹H-¹⁵N and ¹³C-¹⁵N spin-spin coupling constants provides unambiguous, through-bond connectivity information. This can be critical for distinguishing between isomers or confirming the site of a chemical modification, a task that can be difficult with standard ¹H and ¹³C NMR methods alone, especially in poly-nitrogenous systems.[10][11]
-
Mechanistic Studies : ¹⁵N NMR is highly sensitive to the chemical environment of the nitrogen atom. This makes it an excellent tool for studying tautomeric equilibria in heteroaromatic systems, where the ¹⁵N chemical shift can change dramatically between different forms.[1]
-
Drug Discovery : In fragment-based drug discovery (FBDD), target-observed NMR is a primary screening method. By using a ¹⁵N-labeled protein, researchers can monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra upon the addition of small molecule fragments. This identifies which fragments bind to the target protein and provides information about the binding site, guiding the development of higher-affinity leads.[12]
Gold-Standard Quantitative Bioanalysis via LC-MS/MS
Perhaps the most widespread and critical application of 2,6-Lutidine-¹⁵N is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Challenge: Accurately measuring the concentration of a drug or metabolite in a complex biological matrix like blood plasma is fraught with challenges. Sample preparation steps (e.g., protein precipitation, extraction) can have variable efficiency, and matrix components can interfere with the instrument's signal (a phenomenon known as the "matrix effect").[4]
The Solution: A SIL-IS is the ideal solution. It is added to a sample at a known concentration at the very beginning of the workflow. Because 2,6-Lutidine-¹⁵N is chemically identical to its unlabeled counterpart, it behaves identically during every step of extraction, chromatography, and ionization. However, the mass spectrometer can distinguish it due to its higher mass.
The Causality: Any sample loss or signal suppression/enhancement that affects the target analyte will affect the SIL-IS to the exact same degree. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are canceled out. This provides a highly accurate and precise measurement of the analyte's true concentration, a result that is impossible to achieve with a non-isotope-labeled internal standard.[4][13] This self-validating system is the cornerstone of modern quantitative bioanalysis in pharmaceutical development.
Part 3: Field-Proven Experimental Protocol
This section provides a detailed methodology for the use of 2,6-Lutidine-¹⁵N as an internal standard for the quantification of unlabeled 2,6-lutidine in human plasma. This protocol represents a self-validating system, as the SIL-IS ensures accuracy across variable sample matrices.
Objective
To accurately determine the concentration of 2,6-lutidine in human plasma samples using an LC-MS/MS method with 2,6-Lutidine-¹⁵N as the internal standard.
Materials & Reagents
-
Analyte: 2,6-Lutidine (≥99.0% purity)
-
Internal Standard (IS): 2,6-Lutidine-¹⁵N (≥98% isotopic purity)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagent: Formic Acid (FA)
-
Matrix: Blank human plasma (K₂EDTA anticoagulant)
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, autosampler vials, HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
Step-by-Step Methodology
-
Preparation of Stock Solutions (Causality: To create concentrated, accurate starting points for all subsequent dilutions)
-
Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of 2,6-lutidine and dissolve in 10.0 mL of MeOH.
-
IS Stock (1 mg/mL): Accurately weigh ~1 mg of 2,6-Lutidine-¹⁵N and dissolve in 1.0 mL of MeOH.
-
Expertise Note: Methanol is chosen for its ability to readily dissolve the analyte and its compatibility with the protein precipitation step.
-
-
Preparation of Working Solutions
-
Analyte Spiking Solutions: Serially dilute the Analyte Stock with 50:50 ACN:H₂O to create a series of working solutions for calibration curve standards (e.g., concentrations from 10 ng/mL to 10,000 ng/mL).
-
IS Working Solution (100 ng/mL): Dilute the IS Stock with ACN. This solution will be used for protein precipitation.
-
Trustworthiness: Using a separate solvent (ACN) for the IS working solution standardizes the protein precipitation process. The concentration is chosen to provide a strong, stable signal in the mass spectrometer.
-
-
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
CC Standards: Spike 95 µL aliquots of blank plasma with 5 µL of the appropriate analyte spiking solution to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner, but from a separate weighing of the analyte stock solution to ensure unbiased validation.
-
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of each sample (CC, QC, or unknown study sample), add 300 µL of the IS Working Solution (100 ng/mL in ACN).
-
Causality: This single step simultaneously adds the internal standard and precipitates plasma proteins. The 3:1 ratio of ACN to plasma is a robust choice for efficient protein removal.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 g for 10 minutes at 4°C. Expertise Note: Cold centrifugation ensures a compact protein pellet.
-
Carefully transfer ~200 µL of the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis
-
LC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
-
MS/MS Conditions (Example - Positive ESI):
-
Analyte (2,6-Lutidine): Q1 (m/z) 108.1 → Q3 (m/z) 93.1
-
IS (2,6-Lutidine-¹⁵N): Q1 (m/z) 109.1 → Q3 (m/z) 94.1
-
-
Trustworthiness: The use of Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The transitions correspond to the precursor ion [M+H]⁺ and a characteristic product ion (loss of a methyl radical).
-
-
Data Processing
-
Integrate the chromatographic peaks for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the CC standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Conclusion
2,6-Lutidine-¹⁵N is far more than a simple isotopolog of a common laboratory reagent. It is a precision tool that empowers researchers to conduct experiments with a higher degree of confidence and accuracy. Its application in NMR spectroscopy provides unambiguous structural insights, while its role as a stable isotope-labeled internal standard in LC-MS/MS represents the gold standard for quantitative bioanalysis in regulated environments. By understanding the principles behind its synthesis and the causality driving its application, scientists in drug development and related fields can leverage 2,6-Lutidine-¹⁵N to generate robust, reliable, and defensible data, accelerating the pace of discovery and innovation.
References
-
Khuzeeva, A. A., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. [Link]
-
2,6-Lutidine-15N | CAS No: 1330198-31-6. (n.d.). Pharmaffiliates. [Link]
-
Wikipedia contributors. (2023). Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Shcherbakov, D. N., et al. (2017). 15N-Labelling and structure determination of adamantylated azolo-azines in solution. Beilstein Journal of Organic Chemistry. [Link]
-
McDowell, C. A., et al. (1998). 15N Chemical Shift Principal Values in Nitrogen Heterocycles. The Journal of Physical Chemistry A. [Link]
-
PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information. [Link]
-
Wikipedia contributors. (2024). 2,6-Lutidine. Wikipedia. [Link]
-
Wawer, I. (2002). 15N NMR Spectroscopy in Structural Analysis. ResearchGate. [Link]
-
NIST. (n.d.). 2,6-Lutidine. NIST Chemistry WebBook. [Link]
-
O'Neil, M. J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Merck & Co.[Link]
-
Tao. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. BNALYSIS. [Link]
-
Peng, H., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,6-Lutidine (CAS 108-48-5). [Link]
-
The Good Scents Company. (n.d.). 2,6-lutidine. [Link]
-
Selli, E., et al. (1998). One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Journal of the Chemical Society, Faraday Transactions. [Link]
-
ExSyn. (2022). In focus: 2,6-Lutidine. [Link]
-
Dow, M., et al. (2022). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. The Journal of Organic Chemistry. [Link]
-
Taylor & Francis Online. (n.d.). Internal standard – Knowledge and References. [Link]
-
Wang, X. A., & Altabet, M. A. (2021). Compound-Specific and Intramolecular δ15N Analysis of a Poly-Nitrogenous Amino Acid: Histidine. Analytical Chemistry. [Link]
-
Liu, B., et al. (2021). Applications of Solution NMR in Drug Discovery. Molecules. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. [Link]
Sources
- 1. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - 15N-Labelling and structure determination of adamantylated azolo-azines in solution [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
